Ethyl 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-carboxylate
Description
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS 1236144-18-5) is a pyrazole-based compound featuring a trifluoromethyl (-CF₃) group at position 3, a methyl (-CH₃) group at position 1, and an ethyl ester (-COOEt) at position 4. Its molecular formula is C₈H₉F₃N₂O₂, with a molecular weight of 236.17 g/mol . This compound is synthesized via substitution reactions starting from ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, as described in pyrazole derivative synthesis protocols . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a key structural motif in agrochemical and pharmaceutical research .
Properties
IUPAC Name |
ethyl 2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-4-6(8(9,10)11)12-13(5)2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOBQRXSUWUSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. The reaction is carried out in a mixture of methanol and water under reflux conditions for several hours. The product is then isolated through distillation and purified by recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow processes. The key steps involve lithiation followed by electrophilic trapping. The use of flow chemistry allows for better control of reaction conditions and improved yields. Bromination with N-bromosuccinimide (NBS) is also employed to functionalize the pyrazole ring .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has shown potential as a building block in drug design. Its trifluoromethyl group enhances lipophilicity, which is advantageous for improving the bioavailability of pharmaceutical compounds. Research indicates that derivatives of this compound can act as inhibitors for various biological targets, including enzymes involved in cancer progression and inflammatory diseases.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the use of this compound in synthesizing novel inhibitors for protein arginine methyltransferase 5 (PRMT5), which is implicated in several cancers. The synthesized compounds exhibited significant inhibition of PRMT5 activity, demonstrating the utility of this compound as a precursor in anti-cancer drug development .
Agrochemicals
The compound has been investigated for its potential use in agrochemical formulations. Its structure allows it to function as a herbicide or fungicide due to its ability to interfere with plant growth mechanisms.
Data Table: Herbicidal Activity
| Compound | Target Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| This compound | Weeds (e.g., Amaranthus spp.) | 200 | 85 |
| Comparison Compound | Weeds (e.g., Amaranthus spp.) | 200 | 75 |
This data suggests that this compound may outperform traditional herbicides in certain applications, making it a candidate for further development .
Material Science
In material science, the compound's unique properties have been explored for use in polymer synthesis and as additives to enhance material performance. Its trifluoromethyl group imparts thermal stability and chemical resistance to polymers.
Case Study : Research conducted on polymer blends containing this compound demonstrated improved mechanical properties and thermal stability compared to conventional polymers. This enhancement is attributed to the strong intermolecular interactions facilitated by the trifluoromethyl group .
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target. The exact molecular targets and pathways involved vary depending on the specific application of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural Modifications and Physical Properties
The following table compares ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate with analogous pyrazole carboxylates, highlighting substituent variations and their impact on physical properties:
Key Observations :
- Trifluoromethyl vs. Halogen/Aryl Groups : The trifluoromethyl group (electron-withdrawing) in the target compound enhances resistance to oxidative metabolism compared to bromo or aryl substituents (e.g., compound 4i in ).
- Alkyl vs.
Agrochemical Potential
- Compound 5g inhibits Sclerotinia sclerotiorum and Rhizoctonia solani via SDH protein binding, where the trifluoromethyl group stabilizes hydrophobic interactions .
- Herbicidal Activity : Derivatives like 5e and 5g exhibit bleaching effects on weeds, a trait linked to the trifluoromethyl group’s electron-deficient nature.
Molecular Interactions and Docking Studies
- SDH Protein Binding : Compound 5g shares the 1-methyl-3-trifluoromethyl pyrazole moiety with the target compound. Docking studies reveal that the trifluoromethyl group forms van der Waals interactions with SDH’s hydrophobic pocket, while the ester group participates in hydrogen bonding .
Biological Activity
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C₈H₉F₃N₂O₂
- Molecular Weight : 222.16 g/mol
- CAS Number : 1236144-18-5
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar structure can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung, and liver cancers. For instance, a study demonstrated that certain pyrazole derivatives enhanced caspase-3 activity, indicating apoptosis induction in cancer cells at concentrations as low as 1.0 μM .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. A review indicated that some derivatives exhibited selectivity indices greater than 8, suggesting potential for therapeutic use in inflammatory diseases .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been documented in several studies. This compound has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Microtubule Disruption : Similar compounds have been shown to destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
- COX Inhibition : The anti-inflammatory effects are primarily due to the inhibition of COX enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation.
- Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve interference with bacterial replication and metabolic functions.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions starting from ethyl acetoacetate and trifluoromethyl-containing precursors. Key steps include alkylation of pyrazole intermediates and esterification. For example, coupling ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate with trifluoromethyl-substituted reagents under basic conditions yields the target compound . Purification often involves column chromatography, and yields are optimized by controlling reaction temperature (e.g., 0–8°C storage of intermediates to prevent decomposition) .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. For crystalline derivatives, single-crystal X-ray diffraction (e.g., using SHELXL ) resolves bond lengths and angles. Infrared (IR) spectroscopy identifies functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
- Use of nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Storage in airtight containers at 0–8°C to prevent degradation .
- Fume hoods for ventilation to mitigate inhalation risks .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its fungicidal/herbicidal activity?
- Methodological Answer :
- Bioassays : Test against plant pathogens (e.g., Sclerotinia sclerotiorum) at 50 μg/mL, monitoring inhibition rates over 72 hours . Include positive controls (e.g., penthiopyrad) for comparison.
- Mechanistic Studies : Perform molecular docking with succinate dehydrogenase (SDH) enzymes (PDB: 2FBW) to identify binding interactions. The trifluoromethyl group enhances hydrophobic binding, while the ester moiety may interact with catalytic residues .
Q. What computational approaches resolve contradictions in spectral or crystallographic data?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts with experimental data to validate structures .
- Packing Similarity Analysis : Use Mercury CSD 2.0 to compare crystal packing motifs with related pyrazole derivatives, addressing discrepancies in unit cell parameters.
Q. How can stability under varying conditions (pH, temperature) be systematically assessed?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., ~200°C for pyrolytic release of CO and NOₓ ).
- Hydrolysis Studies : Incubate in buffered solutions (pH 3–9) at 25°C, monitoring ester group cleavage via HPLC .
Q. What strategies optimize its derivatization for enhanced bioactivity?
- Methodological Answer :
- Heterocyclic Hybridization : Synthesize 1,3,4-oxadiazole thioether derivatives (e.g., substituting benzylthio groups) to improve antifungal potency .
- Prodrug Design : Replace the ethyl ester with methyl or tert-butyl esters to modulate lipophilicity and bioavailability .
Data Interpretation & Advanced Techniques
Q. How are crystallographic datasets processed for structural refinement?
- Methodological Answer :
- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. Anisotropic displacement parameters refine trifluoromethyl group disorder .
- Validation Tools : Check geometric outliers with PLATON and R1/wR2 convergence (<5% discrepancy) .
Q. What analytical workflows address missing physicochemical data (e.g., solubility)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
